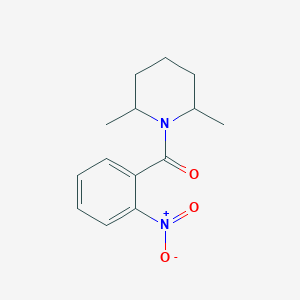

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine, also known as DNP, is an organic compound consisting of a piperidine and nitrobenzoyl group. It is commonly used in the synthesis of various pharmaceuticals and has a wide range of applications in scientific research. DNP has been used in the synthesis of various compounds such as antibiotics, antifungals, and antivirals, and has also been used as a reagent in organic synthesis. In addition, DNP has been used for the synthesis of peptides, peptidomimetics, and other small molecules.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Assembly

One study examined the hydrogen bonding and molecular assembly properties of proton-transfer compounds involving isonipecotamide and nitro-substituted benzoic acids, including 2-nitrobenzoate, showcasing their structural diversity and potential for molecular engineering (Smith & Wermuth, 2010). These compounds demonstrated varying hydrogen-bonded structures, from three-dimensional to one-dimensional, emphasizing the role of cyclic amide-amide homodimer motifs in molecular assembly.

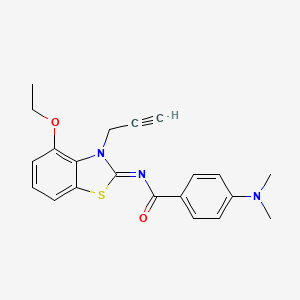

Synthesis of Fluorescence-Tagged Ligands

Another research focus has been the synthesis of fluorescence-tagged ligands for histamine H3 receptors, utilizing piperidine derivatives coupled with fluorescent moieties. This approach yielded compounds with significant receptor affinities, indicating their usefulness in identifying and understanding receptor binding sites (Amon et al., 2007).

Mechanistic Investigations Using Labeled Compounds

Labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide has been synthesized for mechanistic investigations, illustrating the utility of such compounds in understanding complex chemical reactions (Sako et al., 2000).

Antitumor Evaluation

Novel derivatives of 6-amino-2-phenylbenzothiazole, synthesized from reactions involving nitro-substituted compounds, were evaluated for their antitumor activities against various human cell lines. These studies highlight the therapeutic potential of nitrobenzoyl piperidine derivatives in cancer treatment (Racané et al., 2006).

Catalytic Applications and Complex Formation

Research into N-heterocyclic carbene ligands derived from piperidine explored their formation of complexes with rhodium and iridium, demonstrating their efficacy as catalysts in hydrogenation reactions. This underscores the versatility of piperidine derivatives in catalysis (Türkmen et al., 2008).

Corrosion Inhibition Studies

Piperidine derivatives have also been studied for their corrosion inhibition properties on iron, providing insights into their potential applications in protecting metal surfaces from corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16(18)19/h3-4,8-11H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQKCSGTPZICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)

![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)